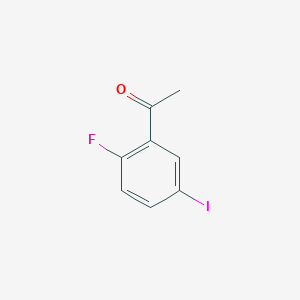

2'-Fluoro-5'-iodoacetophenone

Beschreibung

Significance of Fluorine and Iodine Substituents in Aromatic Systems for Chemical Reactivity and Selectivity

The presence of both fluorine and iodine on the same aromatic ring, as seen in 2'-Fluoro-5'-iodoacetophenone, offers a dual-functional handle for synthetic chemists, with each halogen imparting distinct properties and reactivity.

The fluorine atom at the 2'- (or ortho) position has profound electronic and steric effects. Due to its high electronegativity, fluorine is a strong electron-withdrawing group via the inductive effect. cdnsciencepub.com This influences the acidity of adjacent protons and the reactivity of the carbonyl group. Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have revealed that they exclusively adopt an s-trans conformation, where the acetyl group is oriented away from the fluorine atom. nih.gov This conformational lock is attributed to the strong repulsive forces between the polar C-F and C=O bonds and has significant implications for drug design and molecular recognition. nih.gov While direct fluorination of aromatic rings can be challenging due to the high reactivity of fluorine, specialized reagents allow for its controlled introduction.

The iodine atom at the 5'- (or meta) position provides a different set of synthetic opportunities. The carbon-iodine bond is significantly weaker and more polarizable than carbon-fluorine or carbon-chlorine bonds. smolecule.com This makes the iodine atom an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The ability to replace the iodine with carbon, nitrogen, or other heteroatom nucleophiles allows for the construction of complex molecular scaffolds. evitachem.com While iodine itself is unreactive toward aromatic rings, its introduction can be achieved using an oxidizing agent to generate a more powerful electrophilic iodine species. homesunshinepharma.com The reactivity of such iodoarenes can be further enhanced through oxidative activation, presenting a sustainable alternative to some traditional metal-catalyzed methods. acs.org

Historical Context of Acetophenone Derivatives in Chemical Research

Acetophenone, the simplest aromatic ketone, was first synthesized in 1857. nih.gov Initially identified in coal tar, it became a valuable intermediate for various industries, including the synthesis of pharmaceuticals, resins, and fragrances. nih.govresearchgate.net The fundamental reactivity of the acetophenone scaffold, including reactions at the carbonyl group, the alpha-carbon, and the aromatic ring, has been extensively studied. bldpharm.comscbt.com Over time, research has shifted towards more complex, substituted acetophenone derivatives to meet the demands of modern chemistry. The development of methods to introduce functional groups, such as halogens, onto the aromatic ring has greatly expanded the synthetic utility of this class of compounds. rsc.org These halogenated derivatives serve as key intermediates in the synthesis of a wide array of more complex molecules. rsc.org

Overview of this compound as a Strategic Synthetic Intermediate

This compound, with the IUPAC name 1-(2-fluoro-5-iodophenyl)ethanone, is a solid powder at room temperature. sigmaaldrich.com Its molecular structure combines the key features discussed above: an ortho-fluorine atom that influences conformation and electronic properties, and a meta-iodine atom that serves as a versatile handle for cross-coupling reactions. nih.govsmolecule.com These features, combined with the reactivity of the ketone group, make it a potentially valuable intermediate in multi-step organic synthesis.

The strategic placement of the two different halogens allows for selective and sequential reactions. A chemist can choose to first exploit the reactivity of the C-I bond in a cross-coupling reaction, leaving the more robust C-F bond intact. Subsequently, the ketone or methyl group can be modified, or reactions involving the fluorine-activated aromatic ring can be explored. This orthogonal reactivity is highly desirable in the synthesis of complex target molecules, allowing for the efficient and controlled assembly of molecular architecture. While specific large-scale applications of this particular isomer are not widely documented in the same way as its 5'-fluoro-2'-iodo counterpart (a known intermediate in the synthesis of the anticancer drug Lorlatinib), its structural motifs suggest significant potential as a building block in medicinal chemistry and materials science research. homesunshinepharma.comchemicalbook.comchemicalbook.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1159512-66-9 | sigmaaldrich.com |

| Molecular Formula | C₈H₆FIO | sigmaaldrich.comscbt.com |

| Molecular Weight | 264.04 g/mol | scbt.com |

| IUPAC Name | 1-(2-fluoro-5-iodophenyl)ethanone | sigmaaldrich.com |

| Physical Form | Solid-Powder | sigmaaldrich.com |

| Boiling Point | 46-46.5 °C | sigmaaldrich.com |

Comparative Data of Related Acetophenone Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Noted Application/Feature |

|---|---|---|---|---|

| This compound | 1159512-66-9 | C₈H₆FIO | 2'-F, 5'-I | Strategic synthetic intermediate |

| 5'-Fluoro-2'-iodoacetophenone | 914225-70-0 | C₈H₆FIO | 5'-F, 2'-I | Intermediate for anticancer agent PF-06463922 (Lorlatinib). homesunshinepharma.comchemicalbook.com |

| 2'-Bromo-3'-fluoro-4'-iodoacetophenone | 31827-94-8 | C₈H₆BrFIO | 2'-Br, 3'-F, 4'-I | Building block in organic and medicinal chemistry. evitachem.com |

| 2',3'-Difluoro-4'-iodoacetophenone | 885590-86-3 | C₈H₅F₂IO | 2',3'-F, 4'-I | Chemical intermediate. bldpharm.com |

| 4'-Fluoroacetophenone | 403-42-9 | C₈H₇FO | 4'-F | Subject of conformational and reactivity studies. researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-fluoro-5-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAFYGBEQFBNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298716 | |

| Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-66-9 | |

| Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Iodoacetophenone

Regioselective Halogenation Strategies

Regioselective halogenation is a cornerstone in the synthesis of specifically substituted aromatic compounds like 2'-Fluoro-5'-iodoacetophenone. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming halogen atoms.

Electrophilic Aromatic Substitution for Fluorination and Iodination

Electrophilic aromatic substitution is a fundamental reaction class for introducing halogen substituents onto an aromatic ring. In the context of synthesizing this compound, this can involve either the fluorination of an iodinated precursor or the iodination of a fluorinated precursor.

Electrophilic fluorination often employs reagents that act as a source of an electrophilic fluorine species ("F+"). iodobenzene.ltd Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used for this purpose. iodobenzene.ltd The regioselectivity of the fluorination is governed by the directing effects of the substituents already present on the aromatic ring.

For the iodination of a fluorinated aromatic compound, such as 2'-fluoroacetophenone, electrophilic iodinating agents are utilized. A common method for the iodination of aromatic compounds involves the use of iodine in the presence of an oxidizing agent. For instance, the iodination of fluorobenzene (B45895) can be achieved using iodine and sodium periodate (B1199274) in a mixture of acetic acid, acetic anhydride (B1165640), and sulfuric acid. guidechem.com The regioselectivity of such reactions is critical to obtaining the desired substitution pattern.

Direct Halogenation Protocols

Direct halogenation protocols aim to introduce halogen atoms onto a pre-existing aromatic ketone. For example, the direct α-halogenation of aryl ketones is a common method to produce α-haloketones, which are valuable synthetic intermediates. researchgate.net Photocatalysis has emerged as a modern tool for the direct halogenation of acetophenones, often proceeding under mild conditions with visible light. rsc.orgresearchgate.netmdpi.com These methods can be used for chlorination, bromination, and iodination. mdpi.com The choice of photocatalyst and halogen source is crucial for the efficiency and selectivity of the reaction. mdpi.com

Multi-step Synthesis Approaches from Precursor Molecules

Multi-step synthesis provides a more controlled approach to constructing complex molecules like this compound, where functional groups are introduced in a specific order.

One documented synthetic route to this compound begins with 2-Amino-5-fluorobenzoic acid. google.com This approach involves a sequence of reactions to first introduce the iodine atom and then the acetyl group.

The initial step is the conversion of 2-Amino-5-fluorobenzoic acid to 5-Fluoro-2-iodobenzoic acid. This transformation can be achieved through a Sandmeyer-type reaction, which involves the diazotization of the amino group followed by displacement with an iodide salt. rsc.orgsigmaaldrich.com A patent describes a process where 2-Amino-5-fluorobenzoic acid is reacted with sodium nitrite (B80452) in the presence of sulfuric acid, followed by the addition of potassium iodide to yield 5-Fluoro-2-iodobenzoic acid. google.com

The subsequent conversion of 5-Fluoro-2-iodobenzoic acid to 1-(5-fluoro-2-iodophenyl)ethanone is then carried out. google.com This involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, by treating it with thionyl chloride. google.com The resulting acyl chloride is then reacted in a malonic ester synthesis-type pathway. Specifically, it is treated with diethyl malonate in the presence of magnesium chloride and triethylamine (B128534), followed by decarboxylation under acidic conditions to yield the final product, 1-(5-fluoro-2-iodophenyl)ethanone. google.com

Table 1: Reaction Conditions for the Synthesis from 2-Amino-5-fluorobenzoic Acid

| Step | Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| 1 | 2-Amino-5-fluorobenzoic acid | 1. NaNO₂, H₂SO₄2. KI | Diazotization followed by iodination | 5-Fluoro-2-iodobenzoic acid |

An alternative multi-step approach involves the sequential introduction of the halogen and acetyl groups onto a simpler aromatic precursor. A plausible route is the Friedel-Crafts acetylation of a dihalogenated benzene (B151609) derivative, such as 1-fluoro-4-iodobenzene (B1293370).

The Friedel-Crafts acylation is a classic method for forming aryl ketones, typically using an acyl chloride or anhydride and a Lewis acid catalyst like aluminum chloride. organic-chemistry.org The acetylation of iodobenzene (B50100) has been studied, and under specific conditions, can yield p-iodoacetophenone in good yields. rsc.org Similarly, the Friedel-Crafts acylation of fluorobenzene has been investigated, often showing high selectivity for the para-substituted product. sioc-journal.cn Therefore, the Friedel-Crafts acetylation of 1-fluoro-4-iodobenzene with acetyl chloride in the presence of a Lewis acid would be a direct method to introduce the acetyl group. The regioselectivity of this reaction would be influenced by the directing effects of both the fluorine and iodine substituents.

Advanced Synthetic Transformations Leading to this compound

Modern synthetic chemistry offers advanced methodologies that can potentially be applied to the synthesis of this compound, often providing advantages in terms of efficiency, selectivity, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For instance, a palladium-catalyzed process could be envisioned where a suitably functionalized aromatic precursor undergoes coupling with an acetyl-containing reagent. Palladium iodide, for example, has been used to catalyze the synthesis of 2-(4-acylfuran-2-yl)acetamides through a multicomponent carbonylative process. semanticscholar.orgnih.gov While not a direct synthesis of the target molecule, this illustrates the potential of palladium catalysis in constructing acetylated aromatic systems.

Photocatalysis, using visible light to drive chemical reactions, represents a green and efficient synthetic approach. rsc.orgresearchgate.netmdpi.com As mentioned earlier, photocatalytic methods have been developed for the halogenation of acetophenones. rsc.org These reactions often proceed via radical intermediates and can offer high selectivity under mild conditions.

Flow chemistry, particularly in microfluidic reactors, provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. rsc.orgresearchgate.net The synthesis of α-ketoesters from acetophenones has been demonstrated in a microfluidic system. rsc.org The halogenation of organic compounds has also been successfully performed using continuous flow technology, which allows for the safe handling of hazardous reagents like elemental halogens. orgsyn.org Such technologies could be adapted for the synthesis of this compound, potentially enabling a more efficient and scalable process.

Diazotization Reactions in Fluorinated and Iodinated Aromatic Synthesis

Diazotization reactions represent a foundational and versatile method for introducing halogen substituents onto an aromatic ring. organic-chemistry.org This process typically begins with a primary aromatic amine, which is converted into a diazonium salt intermediate. organic-chemistry.org The reaction is carried out in the presence of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid or sulfuric acid. organic-chemistry.orggoogle.com

Once formed, the diazonium salt is a highly useful intermediate because the diazo group is an excellent leaving group (releasing nitrogen gas). thieme-connect.de This allows for its replacement by a variety of nucleophiles, including halides.

Introduction of Iodine: To introduce an iodine atom, the diazonium salt solution is typically treated with a solution of potassium iodide. nih.gov A convenient one-step method involves the sequential diazotization-iodination of an aromatic amine using potassium iodide, sodium nitrite, and p-toluenesulfonic acid in acetonitrile (B52724) at room temperature. organic-chemistry.org

Introduction of Fluorine: The introduction of fluorine via a diazonium salt is most famously achieved through the Balz-Schiemann reaction. thieme-connect.deresearchgate.net In this procedure, the amine is diazotized using nitrous acid in the presence of fluoroboric acid (HBF₄). This forms an arenediazonium tetrafluoroborate (B81430) salt, which is often insoluble and can be isolated. thieme-connect.deresearchgate.net Gentle thermal decomposition of this isolated salt then yields the desired fluoroaromatic compound, boron trifluoride, and nitrogen gas. researchgate.net An alternative approach involves performing the diazotization in anhydrous hydrogen fluoride (B91410), which forms an arenediazonium fluoride that can be decomposed in situ. google.comthieme-connect.de

For a molecule like this compound, a synthetic pathway could start from a precursor such as 2-amino-4-iodoacetophenone or 4-amino-2-fluoroacetophenone, with the remaining halogen being introduced via a diazotization-halogenation sequence.

Table 1: Key Reagents in Diazotization Reactions for Halogen Introduction

| Reagent | Role in Reaction | Target Halogen |

|---|---|---|

| Sodium Nitrite (NaNO₂) | Forms nitrous acid for diazotization | N/A |

| Hydrochloric Acid (HCl) / Sulfuric Acid (H₂SO₄) | Acid catalyst for diazotization | N/A |

| Potassium Iodide (KI) | Iodide source for substitution | Iodine |

| Fluoroboric Acid (HBF₄) | Forms isolable tetrafluoroborate salt | Fluorine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Related Structures

While not a direct method for synthesizing this compound itself, palladium-catalyzed cross-coupling reactions are indispensable for modifying it into more complex structures, highlighting its utility as a building block. researchgate.netnobelprize.org These reactions have revolutionized organic synthesis due to their mild conditions and tolerance of a wide range of functional groups. nobelprize.orgnih.gov The iodine atom in this compound is particularly well-suited for these transformations.

The general mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium(0) complex. nobelprize.org The cycle typically consists of three main steps:

Oxidative Addition: The aryl iodide (e.g., this compound) reacts with the Pd(0) catalyst to form a Pd(II) intermediate. nobelprize.org

Transmetalation: A second organic group, attached to an organometallic reagent (like a boronic acid in Suzuki coupling), is transferred to the palladium center. nobelprize.org

Reductive Elimination: The two organic groups couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. nobelprize.org

Suzuki-Miyaura Coupling: This reaction would involve reacting this compound with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl structure.

Heck Reaction: This reaction could couple this compound with an alkene to introduce a new vinyl substituent at the 5-position.

The development of sophisticated ligands has been crucial for the success and broad applicability of these methods, enabling the coupling of a vast array of substrates. rsc.orgnih.gov

C-H Activation Methodologies for Direct Functionalization

Direct C-H activation is a modern and powerful strategy in organic synthesis that aims to form new bonds by directly transforming a carbon-hydrogen bond, thus avoiding the need for pre-functionalized starting materials. acs.org This approach is highly atom-economical and can significantly shorten synthetic routes.

For a substrate like a fluoroacetophenone, transition-metal catalysts can be used to selectively functionalize a C-H bond. The existing substituents on the aromatic ring can act as directing groups, guiding the catalyst to a specific position. The fluorine atom, for instance, is known to enhance the reactivity of C-H bonds at the ortho position. acs.org

Strategies for C-H functionalization often involve:

Directed Halogenation: Using a directing group, a transition-metal catalyst (e.g., based on nickel, rhodium, or iridium) can introduce a halogen atom from a source like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) at a specific C-H bond. rsc.org

Hypervalent Iodine Reagents: These reagents can mediate the functionalization of electron-rich arenes. nih.gov For instance, PhI(OAc)₂ can be used in situ to generate reactive, non-symmetric iodanes that enable the site-selective incorporation of anions like chloride or bromide onto an aromatic ring. nih.gov

Photoredox Catalysis: Organic photoredox catalysis offers a metal-free approach to C-H functionalization. Under blue light irradiation, a photoredox catalyst can generate an arene radical cation, which then reacts with a nucleophile, such as a fluoride source, to form a new C-F bond. mdpi.comnih.gov

These advanced methods offer potential alternative pathways to synthesize or further derivatize structures like this compound with high selectivity.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound. Factors such as temperature, pressure, reagent stoichiometry, and solvent choice must be carefully controlled.

Temperature and Pressure Control in Halogenation and Functionalization

Temperature is a critical parameter in many of the synthetic steps relevant to halogenated aromatics. In diazotization reactions, for example, precise temperature control is essential for both safety and yield.

Diazotization Step: The initial formation of the diazonium salt is highly exothermic and the salt itself can be unstable at elevated temperatures. Therefore, this step is typically conducted at low temperatures, often between -5 and +5°C, to prevent decomposition of the diazonium intermediate and minimize the formation of unwanted side products like phenols. google.comthieme-connect.de

Dediazoniation Step: The subsequent replacement of the diazo group often requires heating. The thermal decomposition of an arenediazonium tetrafluoroborate in the Balz-Schiemann reaction is a key example where the temperature is carefully raised to initiate the controlled release of nitrogen gas and formation of the C-F bond. researchgate.net

While many of these reactions are conducted at atmospheric pressure, in cases involving gaseous reagents or byproducts, pressure control can become important for maintaining reaction concentrations and ensuring safety.

Reagent Stoichiometry and Preparation for Optimal Purity

The precise ratio of reactants is crucial for maximizing the yield of the desired product and minimizing impurities. A known synthetic route to this compound starts from 5-Fluoro-2-iodobenzoic acid. chemicalbook.com

Acyl Chloride Formation: The starting benzoic acid is first converted to its more reactive acyl chloride derivative. This is typically achieved by reacting it with an excess of a chlorinating agent like thionyl chloride. Using an excess ensures the complete conversion of the carboxylic acid.

Acetoacetate Formation: The resulting acyl chloride is then reacted with a malonic ester, such as diethyl malonate or di-isopropyl malonate, in the presence of a base and a chelating agent. chemicalbook.comtdcommons.org For instance, magnesium chloride and triethylamine can be used, where precise stoichiometry is key. Triethylamine acts as a base to deprotonate the malonate, while magnesium chloride likely facilitates the reaction as a Lewis acid.

Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester and subsequent decarboxylation, typically under acidic conditions (e.g., a mixture of acetic acid, water, and sulfuric acid) with heating, to yield the final acetophenone (B1666503) product. chemicalbook.com

Controlling the equivalents of each reagent at every stage is vital to prevent the formation of side products and to ensure the reaction proceeds to completion, which simplifies purification and enhances the final yield of high-purity this compound.

Table 2: Example Reagent Stoichiometry in a Multi-step Synthesis

| Step | Reagent | Role | Stoichiometry Consideration |

|---|---|---|---|

| 1. Acyl Chloride Formation | Thionyl Chloride | Chlorinating Agent | Used in excess to drive reaction to completion |

| 2. C-C Bond Formation | Diethyl Malonate | Acetyl group source | Typically 1.0 to 1.2 equivalents |

| 2. C-C Bond Formation | Magnesium Chloride / Triethylamine | Lewis Acid / Base | Precise equivalents required for efficient C-acylation |

Solvent Selection and Green Chemistry Principles in Synthesis

The choice of solvent is critical as it affects reactant solubility, reaction rates, and pathway selectivity. Traditional syntheses often rely on volatile organic compounds (VOCs). However, modern synthetic chemistry increasingly emphasizes the principles of green chemistry, which advocate for the use of safer, more environmentally benign solvents and processes.

In the context of preparing fluoroaromatics via the Balz-Schiemann reaction, a greener approach has been developed that utilizes ionic liquids (ILs) as the reaction medium. researchgate.net Ionic liquids are salts with low melting points that are non-volatile, have high thermal stability, and can often be recycled. Performing the thermal decomposition of the diazonium tetrafluoroborate in an ionic liquid offers several advantages over traditional methods:

Improved Safety: The non-volatility of ILs reduces exposure risks and flammability hazards. It also helps to control the exotherm of the decomposition reaction. researchgate.net

Higher Purity: Products can often be easily separated from the ionic liquid by simple distillation, leading to high purity without the need for extensive chromatographic purification. researchgate.net

Recyclability: The ionic liquid can be recovered and reused, reducing waste and cost. researchgate.net

This approach minimizes the generation of tarry residues often associated with the conventional Balz-Schiemann reaction, making the process cleaner and more efficient. researchgate.net Adopting such green chemistry principles is essential for developing sustainable synthetic methodologies.

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 5 Iodoacetophenone

Reactivity of the Carbonyl Group

The acetyl group's carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further enhanced by the strong electron-withdrawing inductive effect of the adjacent ortho-fluorine atom, making the carbonyl group a prime target for nucleophilic attack.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. The rate and outcome of this reaction on 2'-Fluoro-5'-iodoacetophenone are influenced by the electronic effects of the ring substituents. The carbonyl carbon, being electron-deficient, readily accepts electrons from a wide range of nucleophiles.

A common example is the reduction of the ketone to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). chemguide.co.ukrsc.org In this reaction, a hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol (B129727) or ethanol), to yield 1-(2-fluoro-5-iodophenyl)ethanol.

Another significant nucleophilic addition involves organometallic reagents, such as Grignard reagents (R-MgBr). nih.govmasterorganicchemistry.com These reagents act as a source of carbanion nucleophiles (R⁻), which add to the carbonyl carbon to form a new carbon-carbon bond. Subsequent acidic workup protonates the intermediate magnesium alkoxide to produce a tertiary alcohol. The general schemes for these reactions are presented in Table 1.

| Reaction Type | Nucleophile | Reagents | Product Type |

|---|---|---|---|

| Reduction | Hydride (H⁻) | 1. NaBH₄, MeOH/EtOH 2. H₂O or H₃O⁺ workup | Secondary Alcohol |

| Grignard Reaction | Carbanion (R⁻) | 1. R-MgBr, Et₂O/THF 2. H₃O⁺ workup | Tertiary Alcohol |

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazone Formation)

The carbonyl group of this compound readily undergoes condensation reactions with primary amine derivatives, such as hydrazine (B178648) (H₂NNH₂), to form imine-type products. orgsyn.orgnih.gov The reaction with hydrazine specifically yields a hydrazone. researchgate.netrsc.orgmdpi.com

The mechanism involves an initial nucleophilic addition of the nitrogen atom of hydrazine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. This intermediate is unstable and rapidly undergoes dehydration (loss of a water molecule) under mildly acidic conditions to form the stable C=N double bond of the hydrazone. nih.gov This reaction is generally efficient and provides a straightforward method for derivatizing the ketone. orgsyn.orgmdpi.com The formation of acetophenone (B1666503) hydrazone from acetophenone and hydrazine is a well-established procedure. orgsyn.org

| Reactant | Reagent | Typical Conditions | Product |

|---|---|---|---|

| This compound | Hydrazine (H₂NNH₂) | Ethanol, reflux, catalytic acid | This compound hydrazone |

Tautomerism Studies of Substituted Acetophenone Derivatives

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its constitutional isomer, the enol form. This phenomenon is known as keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com Under most conditions, the equilibrium for simple ketones strongly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

However, the position of this equilibrium can be influenced by several factors, including solvent polarity and the electronic nature of substituents on the aromatic ring. masterorganicchemistry.comasu.edu For this compound, the strongly electron-withdrawing inductive effects of both the fluorine and iodine atoms decrease the electron density on the aromatic ring and the carbonyl group. This effect can influence the acidity of the α-hydrogens and the relative stability of the keto and enol tautomers. Studies on substituted acetophenones show that the equilibrium is sensitive to such electronic perturbations, although the keto form remains predominant in most non-chelating environments. masterorganicchemistry.com The interconversion between the two forms is catalyzed by both acid and base. libretexts.org

Reactivity of the Halogen Substituents (Fluorine and Iodine)

The fluorine and iodine atoms on the aromatic ring exhibit markedly different chemical reactivities, particularly in substitution and coupling reactions. Their respective positions relative to the activating acetyl group and their intrinsic properties as leaving groups determine the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Aromatic rings typically resist nucleophilic substitution. However, the presence of strong electron-withdrawing groups can activate the ring towards such reactions via the SNAr mechanism. masterorganicchemistry.comsemanticscholar.org In this compound, the acetyl group acts as a powerful activating group. Its electron-withdrawing effect is most pronounced at the ortho and para positions, creating a significant partial positive charge at these carbons.

The fluorine atom is located at the ortho position relative to the acetyl group, making this site highly activated for nucleophilic attack. The SNAr mechanism proceeds in two steps: addition of a nucleophile to the carbon bearing the leaving group to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. beilstein-journals.orgbeilstein-journals.org

A key feature of the SNAr reaction is the leaving group aptitude, which follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, rather than the breaking of the C-X bond. masterorganicchemistry.com Consequently, nucleophilic attack on this compound will selectively displace the fluoride (B91410) ion, leaving the iodide intact.

Cross-Coupling Reactions (e.g., with Organometallic Reagents)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. yonedalabs.com The reactivity of aryl halides in these reactions is governed by the ease of oxidative addition to the palladium(0) catalyst. The reactivity trend is the reverse of that for SNAr: I > Br > Cl > F. libretexts.org

Therefore, this compound is an excellent substrate for selective cross-coupling at the carbon-iodine bond. The C-I bond is much weaker and more reactive towards oxidative addition than the very strong C-F bond. This differential reactivity allows for precise, regioselective functionalization at the 5'-position.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl linkage. libretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org

Heck Reaction: Coupling with an alkene under palladium catalysis to form a new, substituted alkene. wikipedia.orgorganic-chemistry.orgdrugfuture.com

These reactions would selectively proceed at the C-I bond, yielding products where the iodine atom is replaced by a new carbon-based substituent, while the fluorine atom at the 2'-position remains untouched.

| Reaction Type | Reactive Site | Leaving Group | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-F | F⁻ | Activation by ortho-acetyl group; Reactivity order F > I. masterorganicchemistry.com |

| Palladium-Catalyzed Cross-Coupling | C-I | I⁻ | Reactivity order for oxidative addition is I > F. libretexts.org |

Radical Reactions Involving Aryl Halides

This compound possesses an aryl-iodine bond, which is susceptible to participation in radical reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a prime site for homolytic cleavage to generate an aryl radical. Various methods can be employed to initiate the formation of aryl radicals from aryl halides like this compound. semanticscholar.org These methods often involve transition-metal-free conditions, for instance, using reagents like Rongalite (sodium hydroxymethanesulfinate) which can act as a precursor to super electron donors, initiating electron-catalyzed reactions under mild conditions. semanticscholar.org

Once the 2-fluoro-5-acetylphenyl radical is formed, it can participate in a variety of transformations, including C-C, C-S, and C-P bond-forming reactions through homolytic aromatic substitution (SHAr) or SRN1 (substitution nucleophilic radical) mechanisms. semanticscholar.org For example, this aryl radical could potentially be trapped by nucleophiles or participate in cyclization reactions if a suitable tethered radical acceptor is present in the molecule. The generation of aryl radicals from aryl halides is a fundamental process in organic synthesis, enabling the construction of complex molecular architectures. semanticscholar.orgresearchgate.net Mechanistic studies have shown that these radical chain processes can sometimes be inhibited by the presence of quinones and nitroarenes. nih.govfrontiersin.org

Photocatalysis, utilizing either transition metal complexes or organic dyes, has emerged as a powerful tool for the generation of aryl radicals from aryl halides under mild conditions. conicet.gov.ar These methods often involve single electron transfer (SET) processes to the aryl halide, leading to the formation of a radical anion which then fragments to produce the aryl radical and a halide anion.

Influence of Substituents on Reaction Selectivity and Yield

The reactivity, selectivity, and yield of reactions involving this compound are significantly influenced by the electronic and steric properties of its substituents: the fluorine atom, the iodine atom, and the acetyl group.

The fluorine atom at the 2'-position is a small, highly electronegative substituent. It exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M). In the context of radical reactions, the strong -I effect of the fluorine can influence the electron density of the aromatic ring and the stability of any radical intermediates. Studies on fluoro-substituted acetophenone derivatives have shown that the fluorine substituent can have a profound impact on the conformational preferences of the molecule, which in turn can affect reactivity. beilstein-journals.orgbeilstein-journals.orgnih.gov Specifically, in 2'-fluoro-substituted acetophenones, an s-trans conformation is often preferred, where the carbonyl group and the fluorine atom are oriented away from each other. nih.gov This conformational preference might influence the accessibility of the iodine atom for radical abstraction. Furthermore, fluorine substitution can dramatically influence the chemical outcome of reactions compared to their non-fluorinated counterparts. rsc.org

The iodine atom at the 5'-position is the most reactive site for radical generation due to the low C-I bond dissociation energy. Its large size and polarizability also influence the molecule's reactivity. In electrophilic aromatic substitution reactions, iodine is a deactivating substituent due to its -I effect, but it is an ortho-, para-director. quora.com While this is less directly relevant to radical reactions, it highlights the electronic influence of the iodine atom on the aromatic ring.

Table 1: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Fluoro | 2' | Strong -I, moderate +M | Influences ring electron density, conformational preference, and stability of intermediates. beilstein-journals.orgbeilstein-journals.orgnih.govrsc.org |

| Iodo | 5' | Weak -I, weak +M | Primary site for radical formation due to weak C-I bond. semanticscholar.orgnih.govfrontiersin.org |

Detailed Mechanistic Pathways of Key Transformations

While specific mechanistic studies for many reactions of this compound are not extensively detailed in the literature, the mechanistic pathways for key transformations involving the aryl iodide moiety can be inferred from general principles of aryl halide reactivity.

A common transformation for aryl iodides is the formation of an aryl radical , which can then undergo further reactions. A generalized mechanistic pathway for a transition-metal-free, SET-initiated radical reaction is as follows:

Initiation: A single electron is transferred from an electron donor (e.g., generated from Rongalite) to the this compound molecule. This forms a radical anion. 2'-F-5'-I-Ar-C(O)CH₃ + e⁻ → [2'-F-5'-I-Ar-C(O)CH₃]•⁻

Fragmentation: The radical anion is unstable and rapidly fragments, cleaving the weak carbon-iodine bond to generate a 2-fluoro-5-acetylphenyl radical and an iodide anion. [2'-F-5'-I-Ar-C(O)CH₃]•⁻ → 2'-F-5'-(•)Ar-C(O)CH₃ + I⁻

Propagation/Termination: The resulting aryl radical can then participate in a variety of propagation steps, such as:

Hydrogen atom abstraction: Abstracting a hydrogen atom from a suitable donor to form 2'-fluoroacetophenone.

Addition to a π-system: Adding to an alkene or alkyne to form a new carbon-centered radical, which can then undergo further reactions.

Reaction with a nucleophile (SRN1): Reacting with a nucleophile to form a new radical anion, which can then propagate the chain.

In photocatalytic cycles , a photosensitizer (PS) is excited by light (hν) to an excited state (PS*). This excited state can then engage in either an oxidative or reductive quenching cycle.

Reductive Quenching Cycle: The excited photosensitizer (PS*) is reduced by a sacrificial electron donor (D) to form a radical anion (PS•⁻). This radical anion then transfers an electron to the this compound to initiate the radical formation as described above.

Oxidative Quenching Cycle: The excited photosensitizer (PS*) is oxidized by accepting an electron from a sacrificial electron acceptor (A) to form a radical cation (PS•⁺). This is less common for the activation of aryl halides.

The specific mechanistic pathway will be highly dependent on the reaction conditions, including the choice of initiator, solvent, and any additives. Computational studies, while not found specifically for this molecule, are often employed to elucidate the finer details of such mechanistic pathways, including transition state energies and the stability of intermediates. beilstein-journals.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Rongalite (sodium hydroxymethanesulfinate) |

Applications in Medicinal Chemistry Research

Role as a Pharmaceutical Intermediate in Drug Discovery

The primary application of 2'-Fluoro-5'-iodoacetophenone in the pharmaceutical sector is as a key intermediate in the synthesis of advanced drug candidates. An intermediate is a molecule that is formed from reactants and reacts further to give the final products of a chemical reaction. In multi-step drug synthesis, intermediates like this compound are crucial for assembling the final, complex active pharmaceutical ingredient (API). Its utility is particularly noted in the development of targeted cancer therapies.

Synthesis of Next-Generation Small-Molecule Inhibitors

Small-molecule inhibitors are a cornerstone of modern pharmacology, designed to interact with specific biological targets, such as enzymes or receptors, to modulate their activity and halt disease progression. This compound serves as a critical precursor in the synthesis of a new generation of these inhibitors, particularly those targeting protein kinases involved in cancer.

This compound is an essential intermediate in the synthesis of Lorlatinib. Lorlatinib is a potent, next-generation small-molecule inhibitor of the orphan receptor tyrosine kinase c-ros oncogene 1 (ROS1) nih.gov. The ROS1 kinase has a physiological relationship with anaplastic lymphoma kinase (ALK) and is a key driver in certain types of cancer, most notably non-small cell lung cancer (NSCLC) nih.govcardiff.ac.uk. The development of ROS1 inhibitors represents a significant advancement in personalized medicine, providing effective treatment options for patients with specific genetic alterations in their tumors cardiff.ac.uk.

In addition to its activity against ROS1, Lorlatinib is also a powerful third-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) nih.gov. The compound 1-(5-Fluoro-2-iodophenyl)ethanone, an alias for this compound, is explicitly identified as a reactant in the preparation of PF-06463922 (Lorlatinib). This macrocyclic inhibitor is designed to be effective against all known resistance mutations to earlier-generation ALK inhibitors. ALK gene rearrangements are responsible for a subset of NSCLCs, and ALK inhibitors have transformed the prognosis for these patients.

Precursor for Bioactive Compounds with Potential Therapeutic Applications

Beyond its role in creating specific kinase inhibitors, this compound is a versatile precursor for a range of bioactive compounds. Its chemical structure allows for diverse modifications, enabling the exploration of new therapeutic agents.

The application of this compound as a precursor for anticancer agents is well-documented through its role in the synthesis of Lorlatinib (PF-06463922) nih.govnih.gov. This drug is a potent antitumor agent targeting cancers driven by ALK or ROS1 genetic alterations nih.gov. These cancers can include lung cancer, neuroblastoma, and others nih.gov. The synthesis of such targeted therapies is a key focus of modern oncology research, aiming to provide more effective treatments with fewer side effects than traditional chemotherapy. The role of this compound is pivotal in constructing the core structure of these advanced therapeutic molecules nih.gov.

While the acetophenone (B1666503) chemical scaffold is found in various compounds investigated for biological activity, including anti-inflammatory effects, the direct role of this compound as a precursor for compounds specifically developed for their anti-inflammatory properties is not prominently detailed in current research literature. Studies have shown that other distinct acetophenone derivatives, such as 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone, possess potent anti-inflammatory properties scispace.com. However, a direct synthetic lineage from this compound to an anti-inflammatory agent remains an area for potential future investigation.

Research Data on Intermediates and Final Products

Below is a summary of the key therapeutic agent synthesized using this compound.

| Precursor Compound | Synthesized Drug | Drug Alias | Therapeutic Target(s) | Disease Indication |

| This compound | Lorlatinib | PF-06463922 | ALK, ROS1 | Non-Small Cell Lung Cancer (NSCLC) |

Antimicrobial and Antifungal Research

The core structure of this compound is a precursor for the synthesis of chalcones, a class of compounds recognized for their broad spectrum of biological activities, including antimicrobial and antifungal properties. nih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized through a Claisen-Schmidt condensation reaction between a substituted acetophenone and an aromatic aldehyde. sciencescholar.usresearchgate.net

| Compound Class | Starting Material | Tested Activity | Target Organisms (Examples) |

|---|---|---|---|

| Chalcones | Substituted Acetophenones | Antibacterial | Staphylococcus aureus sciencescholar.us |

| Chalcones | Substituted Acetophenones | Antifungal | Candida albicans sciencescholar.us |

| Chalcones | 2-Acetyl Naphthalene | Antibacterial & Antifungal | General screening nih.gov |

Cholinesterase and β-Secretase Inhibitors

The development of inhibitors for enzymes such as cholinesterases and β-secretase is a key strategy in the research of treatments for neurodegenerative diseases, particularly Alzheimer's disease. nih.govwikipedia.org

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. nih.gov Inhibiting these enzymes can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govdrugbank.com Acetophenone derivatives have been designed and synthesized as potential AChE inhibitors. nih.govresearchgate.net Studies have shown that certain acetophenone derivatives can inhibit AChE in the micromolar range, with molecular modeling suggesting they can bind to both the catalytic and peripheral sites of the enzyme. nih.govresearchgate.net

β-Secretase (BACE1) Inhibitors: The enzyme β-secretase (also known as BACE1) is a primary target in Alzheimer's research because it is involved in the initial step of producing amyloid-β (Aβ) peptides, which form the amyloid plaques found in the brains of Alzheimer's patients. wikipedia.orgnih.govnih.gov Blocking BACE1 is expected to prevent the buildup of these plaques. wikipedia.org The development of potent and selective BACE1 inhibitors is an active area of research, with numerous small molecules being investigated. selleckchem.commedchemexpress.com While specific derivatives of this compound have not been extensively reported as leading BACE1 inhibitors, the general class of substituted aromatic compounds remains a foundation for designing molecules that can fit into the enzyme's active site.

| Compound Class | Target Enzyme | Therapeutic Area | Reported Activity (Best Compound) |

|---|---|---|---|

| Acetophenone derivatives with alkylamine side chains | Acetylcholinesterase (AChE) | Alzheimer's Disease | IC50 = 0.13 µM nih.gov |

| Fluoroquinolone derivatives | AChE and Butyrylcholinesterase (BChE) | Alzheimer's Disease | IC50 range = 2.20 - 16.90 µM for BChE |

Development of Fluoro- and Iodo-containing Scaffolds for Drug Design

The presence of both fluorine and iodine atoms makes this compound a particularly useful building block for creating complex molecular scaffolds in drug design. chemicalbook.com Fluorine is widely used in medicinal chemistry to improve a compound's metabolic stability, binding affinity, and lipophilicity. nih.gov The iodine atom, being a large and polarizable halogen, can also participate in specific binding interactions and, importantly, serves as a versatile chemical handle for constructing more complex molecules through reactions like Suzuki or Sonogashira cross-coupling.

A significant application of this scaffold is its use as a reactant in the preparation of PF-06463922, a potent macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a target in certain types of cancer. chemicalbook.comhsppharma.com This demonstrates the direct utility of this compound as a starting material for synthesizing advanced, biologically active molecules. The defined positions of the fluoro and iodo groups on the phenyl ring provide a precise template for building the final complex structure. homesunshinepharma.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies focus on understanding how changes to the molecule affect its function.

The specific placement of substituents on an aromatic ring is critical for a molecule's biological activity. The arrangement of the fluoro and iodo atoms in this compound dictates the molecule's electronic properties and three-dimensional shape, which in turn governs how it and its derivatives interact with biological targets such as enzyme active sites or receptors. Even minor changes, such as moving a substituent from one position to another (e.g., from the 5'-position to the 4'- or 6'-position), can lead to a significant loss or gain of activity. nih.gov This is because the new isomer may no longer fit correctly into the binding pocket or may have altered electronic properties that affect key interactions. Chirality and stereochemistry also play a pivotal role, where different stereoisomers of a derivative can exhibit vastly different biological potencies. nih.gov

Modifying the functional groups of a parent compound is a primary method for optimizing its biological activity. For this compound, the acetyl group (-COCH₃) is a key site for chemical modification.

Conversion to Chalcones: As discussed, reacting the acetyl group with an aldehyde to form a chalcone introduces an α,β-unsaturated ketone system. This modification dramatically changes the molecule's shape, reactivity, and biological profile, often conferring antimicrobial or other pharmacological properties. nih.gov

Impact of Hydroxyl and Methoxy Groups: Studies on flavonoids, which can be synthesized from chalcones, have shown that the presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are critical for their biological effects. nih.govtamu.edu For example, hydroxyl groups are often found to be important for optimal activity in certain assays, such as the inhibition of platelet activation. nih.gov

Applications in Materials Science Research

Utilization in the Synthesis of Specialized Polymers

The field of polymer chemistry continuously seeks novel monomers to create materials with unique properties. Halogenated aromatic ketones, as a class of compounds, are valuable precursors in the synthesis of high-performance polymers.

One area of potential application for 2'-Fluoro-5'-iodoacetophenone is in the synthesis of polyether ketones (PEKs). PEKs are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PEKs often involves the nucleophilic substitution reaction between a dihalobenzophenone and a bisphenolate. For instance, polyether ether ketone (PEEK) can be synthesized from 4,4'-difluorobenzophenone (B49673) and hydroquinone. iemai3d.comresearchgate.net Given that this compound possesses two different halogen substituents, it could potentially be explored as a monomer or a co-monomer in the synthesis of novel polyether ketones with tailored properties. The presence of the fluorine and iodine atoms could influence the reactivity of the monomer and the final properties of the polymer, such as its refractive index, density, and radiation resistance.

Another potential avenue is the synthesis of poly(vinyl ketones). Vinyl ketone monomers can undergo polymerization through various mechanisms, including free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization, to yield polymers with interesting properties such as photodegradability. mdpi.comresearchgate.netnih.gov While this compound is not a vinyl ketone itself, it could be chemically modified to introduce a vinyl group, thereby transforming it into a functional monomer for the synthesis of specialized poly(vinyl ketones). The halogen substituents on the aromatic ring would be expected to impart unique characteristics to the resulting polymer.

Table 1: Comparison of Polymerization Methods for Ketone-Containing Monomers

| Polymerization Method | Monomer Type | Key Features | Potential Application for this compound Derivative |

| Nucleophilic Substitution | Dihalobenzophenones, Bisphenols | High-performance thermoplastics (e.g., PEEK) | As a co-monomer for modified polyether ketones. |

| RAFT Polymerization | Vinyl Ketones | Controlled molecular weight, photodegradability | As a functional monomer after chemical modification. |

| Free Radical Polymerization | Vinyl Ketones | Simple initiation | For synthesis of specialty polymers with halogen functionalities. |

This table is generated based on established polymerization methods for related ketone-containing monomers and speculates on the potential application for a derivative of this compound.

Role in the Creation of Dyes and Functional Materials

The molecular framework of this compound, featuring an aromatic ring with electron-withdrawing halogen substituents and a ketone group, makes it an interesting candidate as a building block for the synthesis of dyes and other functional organic materials.

Azo dyes, which contain the -N=N- functional group, represent a large and important class of synthetic colorants. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich component. unb.ca Research has demonstrated the synthesis of novel azo dyes from benzophenone (B1666685) and acetophenone (B1666503) derivatives. For example, new mordant and disperse azo dyes have been prepared from 2,4-dihydroxybenzophenone. researchgate.net Similarly, azo dyes have been synthesized from 4-aminoacetophenone. jbiochemtech.com These examples suggest that this compound could be chemically modified, for instance, by introducing an amino group to the aromatic ring, to serve as a diazo component in the synthesis of novel azo dyes. The presence of the fluoro and iodo substituents would likely influence the electronic properties of the resulting dye molecule, thereby affecting its color and other photophysical properties.

Beyond traditional dyes, functional materials with specific optical or electronic properties are of great interest. The benzophenone moiety is known to be a UV absorber. This property is utilized in various applications, including the protection of materials from UV degradation. While the specific UV absorption characteristics of this compound are not detailed, it is plausible that it could be incorporated into larger molecular structures to create functional materials with tailored UV-absorbing capabilities.

Table 2: Examples of Ketone-Containing Compounds in Dye Synthesis

| Precursor Compound | Type of Dye Synthesized | Key Reaction | Reference |

| 2,4-Dihydroxybenzophenone | Mordant and Disperse Azo Dyes | Diazotization and Coupling | researchgate.net |

| 4-Aminoacetophenone | Azo and Diazo Dyes | Diazotization and Coupling | jbiochemtech.com |

| Aniline-2-sulfonic acid | Azo Dyes | Diazotization and Coupling | unb.ca |

This table provides examples of related ketone-containing compounds used in the synthesis of dyes.

Electrochemical Applications of Haloacetophenones

The electrochemical behavior of organic molecules is a key aspect of their application in areas such as sensors, energy storage, and electrosynthesis. Haloacetophenones can undergo a variety of electrochemical reactions, with the nature of the halogen substituents and their position on the aromatic ring influencing the reaction pathways and potentials.

The electrochemical reduction of acetophenones has been a subject of study. For example, the electrochemical carboxylation of acetophenone to produce atrolactic acid has been demonstrated. nsf.gov This process involves the reduction of the carbonyl group in the presence of carbon dioxide. The presence of electron-withdrawing groups, such as fluorine and iodine, on the aromatic ring of this compound would be expected to influence the reduction potential of the carbonyl group. This could potentially be exploited for the electrosynthesis of novel carboxylic acids or other fine chemicals.

Furthermore, the carbon-halogen bond itself can be electrochemically active. The electrochemical reduction of aryl halides can lead to the formation of a radical anion, which can then undergo further reactions. The differing reduction potentials of the C-F and C-I bonds in this compound could allow for selective electrochemical transformations at either the fluorine or the iodine position, opening up possibilities for the controlled synthesis of complex molecules.

Advanced Spectroscopic and Analytical Characterization for Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2'-Fluoro-5'-iodoacetophenone (molecular formula C₈H₆FIO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nih.govechemi.com

A common fragmentation pattern for acetophenone (B1666503) derivatives is the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of an acylium ion [CH₃CO]⁺ (m/z = 43) and a [M-CH₃CO]⁺ fragment corresponding to the 2-fluoro-5-iodophenyl cation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For C₈H₆FIO, the calculated exact mass is 263.94474 Da. nih.gov An HRMS measurement confirming this mass would provide unambiguous verification of the compound's molecular formula. While some supplier documentation confirms that the compound conforms to its expected mass via LC-MS, specific high-resolution data is not broadly published. aliyuncs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, which is expected to appear in the range of 1680-1700 cm⁻¹. Other notable absorptions would include C-H stretching from the aromatic ring and the methyl group (around 3100-2850 cm⁻¹), C=C stretching from the aromatic ring (around 1600-1450 cm⁻¹), and a C-F stretching band (around 1250-1000 cm⁻¹).

Expected IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3100 - 3000 | Aromatic C-H | Stretch |

| ~2950 - 2850 | Methyl C-H | Stretch |

| ~1690 | Ketone C=O | Stretch |

| ~1600 - 1450 | Aromatic C=C | Stretch |

| ~1250 - 1100 | Aryl C-F | Stretch |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the physical and chemical properties of a compound.

For a substituted acetophenone like this compound, single-crystal X-ray diffraction would be the preferred method for structural elucidation. A suitable crystal of the compound is grown and then exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Below is a representative data table populated with crystallographic information for 2-bromo-1-phenylethanone, illustrating the type of data obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Chemical Formula | C8H7BrO |

| Molecular Weight | 199.05 |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 4.1459 (2) |

| b (Å) | 9.6731 (5) |

| c (Å) | 18.8178 (9) |

| Volume (ų) | 754.66 (6) |

| Z | 4 |

| Temperature (K) | 200 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable for these purposes.

High-performance liquid chromatography, particularly in the reversed-phase mode, is a versatile technique for the analysis of moderately polar organic compounds like acetophenones. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The high degree of substitution and the presence of halogens in this compound would influence its retention time, allowing for its separation from impurities or starting materials. A study on the HPLC analysis of various acetophenones in Radix Cynanchi bungei highlights the utility of a C18 column with a methanol-water mobile phase for effective separation. nih.gov

Gas chromatography is another powerful technique, especially for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides not only separation but also structural information based on the mass-to-charge ratio of the fragmented ions. The analysis of substituted acetophenones by GC-MS has been reported, demonstrating its effectiveness in separating and identifying these compounds. For p-bromoacetophenone, a Kovats retention index, which is a measure of a compound's retention time relative to a series of n-alkanes, has been determined on a standard non-polar column. nih.gov

The following table provides hypothetical, yet representative, chromatographic parameters that could be expected in the analysis of a halogenated acetophenone.

| Technique | Parameter | Value |

|---|---|---|

| GC-MS | Column Type | Standard Non-Polar |

| GC-MS | Kovats Retention Index | 1286 |

| HPLC | Column Type | Reversed-Phase C18 |

| HPLC | Mobile Phase | Acetonitrile/Water Gradient |

| HPLC | Detection | UV (e.g., 254 nm) |

Computational Chemistry and Theoretical Studies

Conformational Analysis and Tautomeric Equilibria

The conformational properties of acetophenones are largely determined by the orientation of the acetyl group relative to the phenyl ring. For 2'-substituted acetophenones, two primary planar conformers are considered: s-trans and s-cis. In the s-trans conformer, the carbonyl oxygen is oriented away from the 2'-substituent, while in the s-cis conformer, it is positioned toward it.

Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations on a range of 2′-fluoro-substituted acetophenone (B1666503) derivatives have revealed a strong and exclusive preference for the s-trans conformation in solution. acs.orgnih.gov This preference is driven by the minimization of repulsive forces between the electronegative fluorine atom at the 2'-position and the carbonyl oxygen. nih.gov The alignment of the C-F and C=O bond dipoles in the s-cis form would lead to significant electrostatic repulsion, rendering this conformation unstable. nih.gov

In contrast, the s-trans conformer places these two groups on opposite sides of the C-C bond connecting the acetyl group to the phenyl ring, which is an energetically favorable arrangement. nih.gov This conformational lock has been confirmed experimentally through the observation of through-space spin-spin couplings between the acetyl group's protons/carbon and the fluorine atom, a phenomenon that can only occur when these atoms are held in close proximity, as they are in the s-trans state. acs.orgnih.gov DFT calculations performed on these related molecules corroborate these experimental findings, consistently identifying the s-trans conformer as the global energy minimum. acs.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 2'-Fluoro-5'-iodoacetophenone and its analogs is an area ripe for innovation. Current methods often rely on classical multi-step procedures which may involve harsh reagents and generate significant waste. chemicalbook.comgoogle.com Future research is increasingly focused on developing more efficient, selective, and environmentally friendly synthetic pathways. A key objective is the exploration of novel catalytic systems, such as those employing transition metals, which can facilitate C-C bond formation with greater atom economy. researchgate.net The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, represents another promising direction to improve efficiency and reduce the environmental footprint of production. researchgate.net

Sustainable and Green Chemistry Approaches

Adherence to the principles of green chemistry is becoming a critical aspect of modern chemical synthesis. pageplace.de Future synthetic routes for this compound will likely prioritize the use of safer, renewable, or recyclable solvents to replace hazardous organic solvents. unife.it Energy efficiency is another key consideration, with methodologies like microwave-assisted synthesis being explored to accelerate reaction times and reduce energy consumption. researchgate.net The core tenets of green chemistry, such as waste prevention and maximizing atom economy, will guide the development of next-generation synthetic protocols. nih.gov Catalytic processes are central to this effort, as they allow for reactions to proceed with high efficiency and selectivity, minimizing the formation of by-products.

Table 1: Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Synthesis of Substituted Acetophenones |

|---|---|

| Waste Prevention | Designing synthetic routes that minimize by-products. |

| Atom Economy | Maximizing the incorporation of all materials from the starting reagents into the final product. |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or bio-solvents. unife.it |

| Energy Efficiency | Utilizing methods like microwave or ultrasonic irradiation to reduce reaction times and energy inputs. researchgate.net |

Development of Derivatives for Specific Biological Targets

Substituted acetophenones serve as valuable scaffolds in drug discovery and development. nih.gov this compound, in particular, is a key intermediate in the synthesis of targeted therapeutic agents. It is a reactant used in the preparation of PF-06463922, a potent macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK), a target in certain types of cancer. hsppharma.com It also serves as an intermediate for Larotrectinib, another anti-cancer drug. hsppharma.com Future research will likely focus on creating a library of derivatives from this compound, modifying its structure to enhance potency, selectivity, and pharmacokinetic properties against specific biological targets, including protein kinases and other enzymes implicated in disease.

Radiosynthesis for Imaging Applications (e.g., PET, SPECT)

The presence of both fluorine and iodine atoms makes this compound and its derivatives highly attractive candidates for the development of radiotracers for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F) for PET imaging, which offers high-resolution visualization of biological processes. radiologykey.commdpi.com Similarly, the iodine atom can be replaced with radioisotopes such as Iodine-123 for SPECT or Iodine-124 for PET.

The development of automated, microfluidic systems for radiosynthesis can facilitate the rapid and efficient production of these imaging agents with high radiochemical purity and specific activity. nih.govnih.gov These radiolabeled derivatives could be designed to bind to specific targets, such as α-synuclein aggregates in Parkinson's disease or tumor-specific receptors, enabling early diagnosis and monitoring of disease progression. nih.gov

Advanced Materials Development from Substituted Acetophenones

The field of materials science offers significant opportunities for the application of substituted acetophenones. acs.org These compounds can serve as building blocks for the synthesis of complex organic molecules and polymers with tailored electronic and photophysical properties. The photoreactivity of the acetophenone (B1666503) core can be harnessed in applications such as photolithography and the development of photosensitive materials. acs.org Research is also exploring the use of acetophenone derivatives in the creation of porous materials, which have potential applications in chemical separation, catalysis, and energy storage. researchgate.net The specific halogen substitution pattern in this compound could be exploited to fine-tune the properties of these advanced materials.

Interdisciplinary Research with Biology and Medicine

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges chemistry, biology, and medicine. nih.gov Synthetic chemists can create novel derivatives, which are then evaluated by biologists to understand their interactions with cellular targets and pathways. This feedback loop is crucial for optimizing molecular design. For instance, derivatives developed as potential therapeutics would undergo extensive in vitro and in vivo testing to assess their efficacy and mechanism of action. nih.gov This collaborative approach is essential for translating a promising chemical compound from a laboratory curiosity into a clinically relevant tool for diagnosis or treatment.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the molecular properties and reactivity of this compound is essential for its rational application. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy, can provide detailed insights into its molecular structure and vibrational modes. ias.ac.in

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies. ias.ac.in DFT calculations can be used to predict the compound's geometric and electronic structure, vibrational frequencies, and reactivity. ias.ac.in These computational models can help elucidate reaction mechanisms, predict the properties of new derivatives, and model interactions with biological targets, thereby guiding future experimental work in a more efficient and targeted manner. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 2'-Fluoro-5'-iodoacetophenone, and how are reaction conditions optimized?

Answer:

The synthesis typically involves halogenation or functional group interconversion. For example, electrophilic iodination of fluorinated acetophenone precursors can yield the target compound. A validated method involves reacting a brominated intermediate (e.g., 5'-bromo-2'-fluoroacetophenone) with pyridine iodine monochloride under reflux in ethanol, achieving ~85% yield after recrystallization . Key optimization parameters include:

- Temperature : Reflux conditions (70–80°C) balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., ethanol) enhance iodine solubility.

- Purification : Cold recrystallization from ethyl alcohol improves purity (>97% by HLC) .

Table 1 : Comparative synthetic routes

| Precursor | Halogenating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5'-Br-2'-F-acetophenone | Pyridine ICl | Ethanol | 85% | |

| 2'-F-5'-OH-acetophenone | KI/I₂ | DMF | 72%* | |

| *Theoretical yield based on analogous reactions. |

Basic: How is this compound purified and characterized in academic settings?

Answer:

Purification often employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water mixtures). Light sensitivity necessitates amber glassware and cold storage (0–6°C) to prevent decomposition . Characterization includes:

- NMR : ¹⁹F NMR identifies fluorine environment (δ −110 to −115 ppm for aryl-F), while ¹H NMR confirms acetyl group integration .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 265.04) validates molecular weight .

- HPLC : Purity >97% confirmed via reverse-phase C18 columns .

Advanced: How does the electronic interplay between fluorine and iodine substituents influence regioselectivity in further functionalization?

Answer:

The ortho-directing effect of iodine and meta-directing effect of fluorine create competing regiochemical outcomes. For example:

- Nitration : Iodine directs electrophiles to the para position relative to itself, while fluorine favors meta substitution. Computational modeling (DFT) predicts preferential attack at the 4-position of the benzene ring .

- Cross-Coupling : Suzuki-Miyaura reactions show higher reactivity at the iodine site due to its polarizability, as observed in analogous 2'-iodoacetophenone derivatives .

Table 2 : Substituent effects on reaction sites

| Reaction Type | Dominant Director | Observed Site | Reference |

|---|---|---|---|

| Nitration | Iodine (ortho) | 4-position | |

| Suzuki Coupling | Iodine | 2-position |

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Answer:

Contradictions often arise from solvent effects or impurities. To resolve discrepancies:

Standardize Conditions : Use deuterated DMSO or CDCl₃ for NMR and report solvent peaks .

Cross-Validate : Compare with X-ray crystallography (e.g., CCDC entries for related fluorinated acetophenones) .

Computational Alignment : DFT-predicted chemical shifts (GIAO method) can verify experimental data .

Advanced: What strategies mitigate decomposition of this compound under prolonged reaction conditions?

Answer:

Decomposition pathways (e.g., C-I bond cleavage) are minimized by:

- Light Exclusion : Use dark reaction vessels and UV-filtered glassware .

- Temperature Control : Avoid exceeding 80°C; microwaves reduce exposure time .

- Additives : Stabilizing agents like hydroquinone (0.1% w/w) prevent radical-mediated degradation .